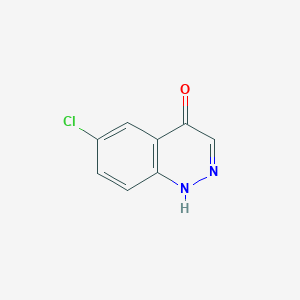

6-chlorocinnolin-4(1h)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTBXYKGJHADSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Chlorocinnolin 4 1h One and Its Derivatives

Established Synthetic Routes for the Cinnolinone Core

The construction of the bicyclic cinnolinone system can be achieved through several established synthetic strategies. These methods primarily involve the formation of the nitrogen-containing heterocyclic ring through cyclization reactions.

Diazotization-Based Annulation Strategies for Cinnolinone Synthesis

A classical and effective method for the synthesis of cinnoline (B1195905) derivatives is through diazotization-based annulation strategies. One such method is the Widman-Stoermer synthesis, which involves the cyclization of diazotized o-aminoarylethylenes. drugfuture.com In a typical reaction, an o-amino-substituted styrene (B11656) derivative is treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a mineral acid, to form a diazonium salt. This intermediate then undergoes an intramolecular cyclization to yield the cinnoline ring system. The presence of an electron-donating group on the vinyl substituent generally facilitates the cyclization process. colab.ws

Another related approach is the Richter cinnoline synthesis, where the cyclization of a diazotized o-alkynylphenylamine derivative leads to the formation of a 4-hydroxycinnoline. This can then be further modified to obtain the desired cinnolinone. wikipedia.org

While specific examples detailing the synthesis of 6-chlorocinnolin-4(1H)-one via these methods are not extensively documented in readily available literature, the general principles can be applied to appropriately substituted precursors. For instance, the diazotization of a 2-amino-5-chlorophenyl derivative bearing a suitable side chain for cyclization would be a plausible route.

Intramolecular Cyclization Approaches to the Cinnolinone System

Intramolecular cyclization reactions provide a powerful tool for the construction of the cinnolinone core. These methods often involve the formation of a key bond to close the heterocyclic ring from a pre-functionalized acyclic precursor. A common strategy involves the cyclization of substituted phenylhydrazones. For example, arylhydrazones derived from α-halocarbonyl compounds can undergo intramolecular Friedel-Crafts alkylation to yield 1,4-dihydrocinnolines, which can be subsequently oxidized to the corresponding cinnolines.

The general applicability of this approach is demonstrated by the cyclization of various substituted phenylhydrazones. The nature of the substituent on the phenyl ring can influence the ease of cyclization.

| Starting Phenylhydrazine | Cyclization Product |

| p-Methoxyphenylhydrazine | 3-phenyl-6-methoxy-1,4-cinnoline |

| o-Bromophenylhydrazine | Not specified |

| o-Chlorophenylhydrazine | Not specified |

This table illustrates the versatility of the intramolecular cyclization of phenylhydrazones for the synthesis of substituted cinnolines.

Multi-Step Organic Synthesis Protocols for Halogenated Cinnolinones

The synthesis of halogenated cinnolinones, including 6-chlorocinnolin-4(1H)-one, often requires multi-step protocols starting from readily available materials. While a specific, detailed multi-step synthesis of 6-chlorocinnolin-4(1H)-one is not prominently published, analogous syntheses of related heterocyclic systems, such as quinolinones, provide a framework for a potential synthetic route. For instance, the synthesis of halogenated quinolinones often starts from substituted anilines.

A hypothetical multi-step synthesis for a halogenated cinnolinone could involve the following general steps:

| Step | Transformation | Reagents and Conditions (Illustrative) |

| 1 | Nitration of a substituted chlorobenzene | HNO₃, H₂SO₄ |

| 2 | Reduction of the nitro group to an amine | Fe, HCl or H₂, Pd/C |

| 3 | Introduction of a side chain suitable for cyclization | Acylation or other C-C bond-forming reactions |

| 4 | Diazotization and intramolecular cyclization | NaNO₂, HCl |

This table outlines a general, plausible multi-step synthetic approach to a halogenated cinnolinone, based on common organic transformations.

Functionalization and Derivatization Strategies of the Cinnolinone Ring

The 6-chlorocinnolin-4(1H)-one molecule possesses two primary sites for further chemical modification: the aromatic ring and the chlorine substituent. These sites allow for a range of electrophilic and nucleophilic substitution reactions, enabling the synthesis of a wide variety of derivatives.

Electrophilic Substitution Reactions on the Cinnolinone Core

The benzene (B151609) ring of the cinnolinone core is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The directing effects of the existing substituents—the chloro group and the annulated pyridazinone ring—will govern the position of the incoming electrophile. The chloro group is an ortho-, para-director, while the electron-withdrawing nature of the pyridazinone ring is expected to deactivate the aromatic ring towards electrophilic attack.

A common electrophilic substitution reaction is nitration, typically carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com This generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. jk-sci.com The regioselectivity of the nitration of 6-chlorocinnolin-4(1H)-one would be determined by the interplay of the electronic and steric effects of the substituents.

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

This table summarizes common electrophilic aromatic substitution reactions and the corresponding electrophiles generated.

Nucleophilic Substitution Reactions on the Cinnolinone System

The chlorine atom at the 6-position of the cinnolinone ring is susceptible to nucleophilic aromatic substitution (SNAᵣ). This reaction allows for the introduction of a wide variety of nitrogen, oxygen, and sulfur-based nucleophiles, providing a powerful method for the derivatization of the 6-chlorocinnolin-4(1H)-one core.

The reactivity of the chloro group towards nucleophilic displacement is influenced by the electronic nature of the cinnolinone ring system. The presence of electron-withdrawing groups can activate the ring towards nucleophilic attack. A variety of nucleophiles can be employed in these reactions, often in the presence of a base and at elevated temperatures.

Analogous reactions on related chloro-substituted heterocyclic systems, such as 4-chloro-8-methylquinolin-2(1H)-one, demonstrate the feasibility of these transformations. wikipedia.org

| Nucleophile | Reagent | Product Type |

| Amine | R-NH₂ | 6-Amino-substituted cinnolinone |

| Thiol | R-SH | 6-Thioether-substituted cinnolinone |

| Azide | NaN₃ | 6-Azido-substituted cinnolinone |

This table illustrates the types of derivatives that can be synthesized via nucleophilic substitution on a chloro-substituted heterocyclic core, by analogy to the reactivity of 6-chlorocinnolin-4(1H)-one.

Coupling Reactions for the Construction of Extended Cinnolinone Conjugates

The presence of a chlorine atom at the C6 position of the cinnolinone ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct extended π-conjugated systems. Reactions such as the Suzuki-Miyaura and Sonogashira couplings are powerful tools for this purpose. researchgate.netresearchgate.netoregonstate.edu

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 6-chloro-substituted cinnolinone with an aryl or vinyl boronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This methodology allows for the direct attachment of various aromatic or olefinic moieties at the C6 position. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.netwikipedia.org

Sonogashira Coupling: To introduce an alkyne functionality, the Sonogashira coupling is employed. This reaction couples the 6-chlorocinnolin-4(1H)-one with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. oregonstate.edu This method is highly efficient for creating C(sp²)-C(sp) bonds, leading to the formation of 6-alkynylcinnolinone derivatives, which are valuable precursors for more complex structures and materials. oregonstate.edu

These coupling strategies significantly expand the structural diversity achievable from the 6-chlorocinnolin-4(1H)-one core, allowing for the fine-tuning of electronic and steric properties by introducing a wide array of substituents.

Table 1: Representative Palladium-Catalyzed Coupling Reactions

Coupling Reaction Coupling Partner Typical Catalyst System Product Type Suzuki-Miyaura Ar-B(OH)2 Pd(PPh3)4, Na2CO3 6-Aryl-cinnolin-4(1H)-one Suzuki-Miyaura Vinyl-B(OR)2 Pd(OAc)2, K3PO4 6-Vinyl-cinnolin-4(1H)-one Sonogashira R-C≡CH PdCl2(PPh3)2, CuI, Et3N 6-Alkynyl-cinnolin-4(1H)-one

Modification of the Cinnolinone Carbonyl Group at Position 4

The carbonyl group at the C4 position of the 6-chlorocinnolin-4(1H)-one is a key functional group that can be chemically transformed to alter the electronic properties of the ring system and to create new reactive sites for further derivatization.

One significant modification is the conversion of the carbonyl group into a thiocarbonyl group (thione) via thionation. This is commonly achieved by reacting the cinnolinone with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). The reaction involves the replacement of the carbonyl oxygen with a sulfur atom, yielding 6-chloro-1H-cinnoline-4-thione. This transformation alters the electronic character of the scaffold and provides a new soft nucleophilic center.

Another crucial transformation is the conversion of the C4-oxo group into a chlorine atom, which generates the highly reactive 4,6-dichlorocinnoline (B3150008) intermediate. This is typically accomplished by treating the 6-chlorocinnolin-4(1H)-one with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction converts the lactam functionality into a chloro-substituted diazine, making the C4 position susceptible to nucleophilic aromatic substitution. The resulting 4,6-dichlorocinnoline can then react with a wide variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functional groups at the C4 position.

Table 2: Key Modifications of the C4-Carbonyl Group

Reagent Transformation Product Significance Lawesson's Reagent C=O → C=S 6-chloro-1H-cinnoline-4-thione Introduces a thiocarbonyl group, altering electronic properties. Phosphorus Oxychloride (POCl3) C=O → C-Cl 4,6-dichlorocinnoline Creates a reactive site for nucleophilic substitution at C4.

Synthesis of Key Heterocyclic Intermediates Bearing a 6-chlorocinnolin-4(1H)-one Moiety

Preparation of Chalcone (B49325) Derivatives Incorporating the 6-chlorocinnolin-4(1H)-one Scaffold

Chalcones, characterized by an α,β-unsaturated ketone system, are pivotal intermediates for the synthesis of various heterocyclic compounds. To prepare chalcones bearing the 6-chlorocinnolin-4(1H)-one scaffold, a precursor containing an acetyl group is required. A suitable starting material, such as 3-acetyl-6-chlorocinnolin-4(1H)-one, can be synthesized through cyclization reactions of appropriately substituted anilines.

The synthesis of the target chalcones is achieved via the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone with an α-hydrogen and an aromatic aldehyde lacking an α-hydrogen. In this context, 3-acetyl-6-chlorocinnolin-4(1H)-one serves as the ketone component, which is condensed with various substituted aromatic aldehydes in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. This reaction yields a series of 3-(3-aryl-acryloyl)-6-chlorocinnolin-4(1H)-ones, where the aryl group is derived from the aldehyde used.

Table 3: Synthesis of Cinnolinone Chalcone Derivatives via Claisen-Schmidt Condensation

Entry Aromatic Aldehyde (Ar-CHO) Resulting Chalcone Product (Ar group) Reported Yield (%) 1 Benzaldehyde Phenyl 85 2 4-Chlorobenzaldehyde 4-Chlorophenyl 91 3 4-Methoxybenzaldehyde 4-Methoxyphenyl 88 4 4-Nitrobenzaldehyde 4-Nitrophenyl 93 5 2,4-Dichlorobenzaldehyde 2,4-Dichlorophenyl 86

Yields are representative based on analogous syntheses and may vary.

Synthesis of Pyrazoline Analogues Derived from Cinnolinone Chalcones

Pyrazolines are five-membered nitrogen-containing heterocycles that are readily synthesized from chalcone precursors. The α,β-unsaturated ketone moiety of the cinnolinone-chalcones prepared in the previous step is an ideal electrophile for cyclization reactions with hydrazine (B178648) derivatives.

The synthesis of pyrazoline analogues involves the reaction of a 3-(3-aryl-acryloyl)-6-chlorocinnolin-4(1H)-one derivative with hydrazine hydrate (B1144303) in a suitable solvent such as ethanol (B145695) or acetic acid. The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the enone system, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring. The use of substituted hydrazines, such as phenylhydrazine, allows for the introduction of a substituent at the N1 position of the pyrazoline ring. This method provides a straightforward and efficient route to novel hybrid heterocycles containing both cinnolinone and pyrazoline motifs.

Table 4: Synthesis of Pyrazoline Analogues from Cinnolinone Chalcones

Entry Chalcone Precursor (Ar group) Hydrazine Reagent Pyrazoline Product 1 Phenyl Hydrazine Hydrate 6-chloro-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)cinnolin-4(1H)-one 2 4-Chlorophenyl Hydrazine Hydrate 6-chloro-3-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)cinnolin-4(1H)-one 3 4-Methoxyphenyl Hydrazine Hydrate 6-chloro-3-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)cinnolin-4(1H)-one 4 Phenyl Phenylhydrazine 6-chloro-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)cinnolin-4(1H)-one

Spectroscopic Characterization and Structural Elucidation of 6 Chlorocinnolin 4 1h One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, the precise arrangement of atoms within the 6-chlorocinnolin-4(1H)-one framework and its derivatives can be ascertained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides valuable information about the chemical environment of protons within a molecule. For cinnoline (B1195905) derivatives, the aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. nih.govlibretexts.org The exact chemical shifts and coupling patterns are influenced by the nature and position of substituents on the bicyclic ring system.

In the case of 6-chlorocinnolin-4(1H)-one analogues, the protons on the chlorinated benzene (B151609) ring exhibit characteristic splitting patterns (e.g., doublets, doublets of doublets) that allow for their specific assignment. For instance, in a related series of 1-acetyl-3-(6-chlorocinnolin-4(3H)-one-3-yl)-5-aryl-4,5-dihydro-1H-pyrazoles, the aromatic protons of the cinnoline ring were observed as a multiplet in the range of δ 7.13-7.19 ppm. researchgate.net The N-H proton of the cinnolinone ring is often observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for Cinnoline Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| 1-Acetyl-3-(6-chlorocinnolin-4(3H)-one-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazoles | CDCl₃ | 7.13-7.19 (m, 4H, Ar-H) | researchgate.net |

| 1-(3-Methylbenzoyl)-3-phenylcinnolin-4(1H)-one | CDCl₃ | 7.42–7.55 (m, 4H, Ar), 7.54 (d, 1H, Ar, J = 7.6 Hz), 7.81 (t, 1H, Ar, J = 7.6 Hz), 7.88–7.97 (m, 2H, Ar), 8.03 (m, 4H, Ar), 8.71 (d, 1H, Ar, J = 8.4 Hz) | nih.gov |

| 1-(3-Methylbenzoyl)-6-nitrocinnolin-4(1H)-one | CDCl₃ | 7.45 (t, 1H, Ar, J = 7.6 Hz), 7.52 (d, 1H, Ar, J = 7.6 Hz), 7.65 (d, 1H, Ar, J = 8.0 Hz), 7.68 (s, 1H, Ar), 7.87 (s, 1H, Ar), 8.58–8.64 (m, 2H, Ar), 9.20 (d, 1H, Ar, J = 2.4 Hz) | nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. udel.edu In cinnolinone derivatives, the carbonyl carbon of the 4-oxo group typically resonates at a downfield chemical shift, often in the range of δ 160-180 ppm. The aromatic carbons of the bicyclic system appear in the region of approximately δ 110-150 ppm. The specific chemical shifts can be influenced by substituents, with the carbon atom bearing the chlorine atom in 6-chlorocinnolin-4(1H)-one showing a characteristic shift.

Table 2: Representative ¹³C NMR Data for Cinnoline Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 6-Bromo-3-chlorocinnolin-4(1H)-one (hypothetical) | Inferred | ~110–150 (aromatic C), ~160 (C=O) | |

| Cinnoline derivative | DMSO-d₆ | 14.58 (CH₃), 31.16 (CH), 44.94 (CH₃), 61.47 (CH₂), 117.85 (CH), 125.28 (CH), 126.34 (C), 127.0 (CH), 134.88 (CH), 138.84 (CH), 141.24 (C) | nih.gov |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, DEPT)

To unambiguously assign all proton and carbon signals, especially in complex analogues, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, helping to identify adjacent protons in the aromatic rings. rsc.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments are utilized to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for substituted analogues. beilstein-journals.org Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable for correlating proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively, providing a complete and robust structural elucidation. researchgate.net The use of these techniques has been reported in the characterization of various cinnoline derivatives. beilstein-journals.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In 6-chlorocinnolin-4(1H)-one and its analogues, characteristic absorption bands are expected. The C=O stretching vibration of the lactam carbonyl group in the cinnolinone ring typically appears in the range of 1650-1700 cm⁻¹. nih.gov For example, in a series of 1-acetyl-3-(6-chlorocinnolin-4(3H)-one-3-yl)-5-aryl-4,5-dihydro-1H-pyrazoles, the C=O stretching of the cinnoline ring was observed around 1658 cm⁻¹. researchgate.net

Aromatic C=C stretching vibrations are generally observed in the region of 1450-1600 cm⁻¹. spectroscopyonline.com The C-Cl stretching vibration for the chloro substituent is typically found in the fingerprint region, usually between 700 and 800 cm⁻¹. researchgate.net The N-H stretching vibration of the lactam is expected as a broad band in the region of 3100-3300 cm⁻¹. The precise positions of these bands provide confirmatory evidence for the presence of these functional groups within the molecular structure. nih.govresearchgate.net

Table 3: Characteristic IR Absorption Bands for Cinnoline Analogues

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=O (cinnoline ring) | 1655 - 1658 | researchgate.net |

| C=C (aromatic) | 1570 - 1574 | researchgate.net |

| C-Cl | 765 - 771 | researchgate.net |

| C=O (ester) | 1590 | nih.gov |

| C=O (amide) | 1693 | nih.gov |

| NO₂ | 1376–1525 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. chemguide.co.uk For 6-chlorocinnolin-4(1H)-one, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed, with an (M+2)⁺ peak that is approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. whitman.edu

Electron impact (EI) ionization often leads to fragmentation of the molecular ion, providing valuable structural information. acdlabs.com The fragmentation pattern of cinnoline derivatives can be complex, but often involves characteristic losses of small molecules such as CO, N₂, and HCl. nih.gov In a study of pyrazoline derivatives of 6-chlorocinnolin-4(3H)-one, the molecular ion peak was observed, and the fragmentation pattern included ions corresponding to the loss of various substituents. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the proposed structure. rsc.org

Table 4: Mass Spectrometry Data for a Cinnoline Analogue

| Compound | Ionization Method | m/z (relative abundance, %) | Reference |

|---|---|---|---|

| 1-Acetyl-3-(6-chlorocinnolin-4(3H)-one-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazoles | MS | 366 (M⁺, 42.5), 305, 213, 180, 163, 155 (Base Peak, 100) | researchgate.net |

| Ethyl 1-(cyclopropanecarbonyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate | ESI-MS | [M+H]⁺ calculated for C₁₅H₁₄N₂O₄: 286.28; found: 286.08 | nih.gov |

| 1-(3-Methylbenzoyl)-3-phenylcinnolin-4(1H)-one | ESI-MS | [M+H]⁺ calculated for C₂₂H₁₆N₂O₂: 340.38; found: 341.13 | nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is then compared with the theoretical values calculated from the proposed molecular formula. For a new analogue of 6-chlorocinnolin-4(1H)-one, the experimentally determined percentages of C, H, and N must be within a narrow margin of error (typically ±0.4%) of the calculated values to confirm the elemental composition and purity of the synthesized compound. nih.gov This technique is routinely used in the characterization of novel cinnoline derivatives to provide definitive proof of their composition. researchgate.netresearchgate.net

Table 5: Elemental Analysis Data for a Cinnoline Analogue

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| 1-Acetyl-3-(6-chlorocinnolin-4(3H)-one-3-yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazoles | C₁₉H₁₄Cl₂N₄O₂ | C: 56.87, H: 3.52, N: 13.96 | Not Provided | researchgate.net |

| 1-Acetyl-3-(6-chlorocinnolin-4(3H)-one-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazoles | C₁₉H₁₅ClN₄O₂ | C: 62.21, H: 4.12, N: 15.27 | C: 62.19, H: 4.11, N: 15.25 | researchgate.net |

| 1-Acetyl-3-(6-chlorocinnolin-4(3H)-one-3-yl)-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazoles | C₁₉H₁₄BrClN₄O₂ | C: 51.20, H: 3.17, N: 12.57 | C: 51.17, H: 3.15, N: 12.55 | researchgate.net |

Chromatographic Techniques for Purity and Isolation (e.g., HPLC, TLC)

The isolation and purification of 6-chlorocinnolin-4(1H)-one and its analogues rely heavily on chromatographic methods, which are indispensable for ensuring the chemical purity of final compounds and intermediates. acs.org Techniques such as Thin-Layer Chromatography (TLC), column chromatography, and High-Performance Liquid Chromatography (HPLC) are routinely employed.

Thin-Layer Chromatography (TLC) is primarily used for rapid, qualitative monitoring of reaction progress and for preliminary purity assessment. It helps in identifying the number of components in a mixture and selecting a suitable solvent system for large-scale separation. For instance, in the analysis of related heterocyclic compounds, silica (B1680970) gel coated plates (60 F254) are often used with a mobile phase consisting of a mixture like butanol-acetic acid-water. researchgate.net

Column Chromatography is the standard method for purifying gram-scale quantities of cinnoline derivatives. Silica gel is the most common stationary phase. The choice of eluent (mobile phase) is critical and is typically determined by preliminary TLC analysis. Researchers have successfully used various solvent systems to purify cinnoline analogues. For example, mixtures such as cyclohexane/ethyl acetate, toluene/ethyl acetate, and dichloromethane/methanol have been employed to isolate products with high purity. nih.govtandfonline.com Flash chromatography, an advanced form of column chromatography using moderate pressure, is also utilized to achieve faster and more efficient separations. google.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purity determination and analytical quantification of cinnoline analogues. Reversed-phase HPLC (RP-HPLC) is particularly common, using a nonpolar stationary phase (like C18) and a polar mobile phase. The purity of synthesized compounds is often confirmed to be greater than 95% by LCMS (Liquid Chromatography-Mass Spectrometry), which couples the separation power of HPLC with the mass identification capabilities of mass spectrometry. acs.org The validation of HPLC methods ensures their reliability and includes parameters such as specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.govnih.govresearchgate.net

Table 1: Examples of Chromatographic Conditions for the Purification of Cinnolin-4(1H)-one Analogues

| Compound Class | Chromatographic Method | Stationary Phase | Eluent/Mobile Phase | Reference |

| 3-Aryl/alkyl-4(1H)-cinnolones | Column Chromatography | Silica Gel | Cyclohexane/Ethyl Acetate (2:1) | nih.gov |

| 1-(Cyclopropanecarbonyl)cinnoline derivative | Column Chromatography | Silica Gel | Cyclohexane/Ethyl Acetate (2:1) | tandfonline.com |

| Substituted 4-Aminocinnolines | Flash Chromatography | Silica Gel | Not specified | acs.org |

| 3-(Hydroxymethyl)cinnolin-4(1H)-one derivative | Column Chromatography | Silica Gel | Dichloromethane/Methanol (9.5:0.5) | tandfonline.com |

| 6-Aryl-4-azidocinnolines | Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (10:1) | mdpi.com |

X-ray Crystallography for Definitive Three-Dimensional Structural Confirmation

While spectroscopic methods like NMR and IR provide valuable information about the two-dimensional structure and functional groups of a molecule, X-ray crystallography stands as the unequivocal technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides definitive proof of a molecule's stereochemistry, conformation, and intermolecular interactions in the solid state.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. nih.govnih.gov The crystal diffracts the X-rays into a specific pattern of spots, the intensities of which are measured. This diffraction data is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined and the complete molecular structure can be built and refined. nih.gov

Several analogues of cinnoline have been characterized using this technique. For example, the crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one was determined to confirm its chemical architecture unambiguously. growingscience.comgrowingscience.com The analysis revealed detailed information about bond lengths, bond angles, and the planarity of the ring systems. growingscience.com Such studies are crucial for understanding structure-activity relationships, as the biological function of a molecule is intrinsically linked to its three-dimensional shape.

Table 2: Crystallographic Data for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one

| Parameter | Value | Reference |

| Chemical Formula | C₁₇H₁₈N₂O₃ | growingscience.comgrowingscience.com |

| Crystal System | Monoclinic | growingscience.comgrowingscience.com |

| Space Group | P2₁/c | growingscience.comgrowingscience.com |

| a (Å) | 7.921(2) | growingscience.comgrowingscience.com |

| b (Å) | 11.566(4) | growingscience.comgrowingscience.com |

| c (Å) | 16.986(6) | growingscience.comgrowingscience.com |

| β (°) | 107.338(5) | growingscience.comgrowingscience.com |

| Volume (ų) | 1485.5(8) | growingscience.comgrowingscience.com |

| Z (molecules/unit cell) | 4 | growingscience.comgrowingscience.com |

| R-factor (R₁) | 0.0559 | growingscience.comgrowingscience.com |

Biological Activities and Pharmacological Potential of Cinnolinone Derivatives

In Vitro Evaluation of Anti-proliferative and Anticancer Activities

Cinnoline (B1195905) derivatives have been investigated for their potential as anticancer agents, with research focusing on their ability to modulate cellular signaling pathways and induce programmed cell death in cancer cells.

While specific studies detailing the modulatory effects of 6-chlorocinnolin-4(1h)-one on cellular signaling pathways are not extensively available in the reviewed literature, the broader class of quinazolinone and cinnoline derivatives has been shown to interfere with key signaling cascades implicated in cancer progression. For instance, certain quinazolinone derivatives have been reported to act as multi-targeted kinase inhibitors, affecting protein kinases such as VEGFR2, EGFR, HER2, and CDK2. nih.gov The inhibition of these kinases can disrupt downstream signaling pathways responsible for cell growth, proliferation, and survival.

Research on a related compound, 3-acetyl-6-(4-nitrobenzoyl)cinnolin-4(1H)-one, has suggested its potential as a TACE (Tumor Necrosis Factor-α Converting Enzyme) inhibitor. tandfonline.com TACE is known to play a role in the shedding of transmembrane proteins, including ligands for the epidermal growth factor receptor (EGFR), thereby influencing cell signaling. Inhibition of TACE can thus indirectly modulate EGFR signaling pathways. tandfonline.com Further investigation is required to determine if 6-chlorocinnolin-4(1h)-one or its close derivatives exert similar effects on these or other cellular signaling pathways.

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Studies on novel 2-sulfanylquinazolin-4(3H)-one derivatives, which share a similar heterocyclic core with cinnolinones, have demonstrated their ability to induce both early and late apoptosis in cancer cell lines such as HepG2. nih.gov This apoptotic activity was associated with the upregulation of pro-apoptotic genes like caspase-3, caspase-9, and Bax, and the downregulation of the anti-apoptotic gene Bcl-2. nih.govmdpi.com

Furthermore, novel derivatives of 6-chloro-quinazolin have been shown to induce apoptosis in MGC-803 and Bcap-37 cancer cells. nih.gov While these findings highlight the potential of related heterocyclic compounds to trigger apoptosis, specific data on the apoptosis-inducing capabilities of 6-chlorocinnolin-4(1h)-one in various cancer cell lines remain to be elucidated through dedicated research.

Table 1: Representative Antiproliferative and Apoptosis-Inducing Activity of Related Heterocyclic Derivatives Specific data for 6-chlorocinnolin-4(1h)-one was not available in the reviewed literature. The following table presents data for related quinazolinone derivatives to illustrate the potential activities of this class of compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Apoptosis Induction | Reference |

| Compound 5d (a 2-sulfanylquinazolin-4(3H)-one derivative) | HepG2 | 7.10 | Yes | nih.gov |

| MCF-7 | 2.48 | Not specified | nih.gov | |

| MDA-231 | 1.94 | Not specified | nih.gov | |

| HeLa | 6.38 | Not specified | nih.gov | |

| Compound 5a (a 6-chloro-quinazolin derivative) | MGC-803 | Not specified | 31.7% at 10 µM | nih.gov |

| Compound 5f (a 6-chloro-quinazolin derivative) | Bcap-37 | Not specified | 21.9% at 10 µM | nih.gov |

Assessment of Antimicrobial Properties

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Cinnoline derivatives have been identified as a promising class of compounds with potential antibacterial, antifungal, and antitubercular activities.

Several studies have highlighted the antimicrobial potential of cinnoline derivatives. Halogen-substituted cinnoline compounds, in particular, have been noted for their significant antimicrobial activity. nih.gov For instance, certain bromo and chloro substituted cinnoline sulphonamide derivatives have demonstrated potent activity against a range of bacteria. nih.gov The cinnoline ring system is structurally similar to that found in quinolone antibiotics like ciprofloxacin, suggesting a potential mechanism of action related to the inhibition of bacterial DNA gyrase. nih.gov

A study on indolo[3,2-c]cinnoline derivatives reported that most of the synthesized compounds exhibited antibacterial activity against Gram-positive bacteria, with some being significantly more potent than the reference drug streptomycin. nih.gov However, specific minimum inhibitory concentration (MIC) values for 6-chlorocinnolin-4(1h)-one against various Gram-positive and Gram-negative bacterial strains are not well-documented in the available literature.

Table 2: Representative Antibacterial Activity of Cinnolinone and Related Derivatives Specific MIC data for 6-chlorocinnolin-4(1h)-one against bacterial strains was not available in the reviewed literature. The table below is intended to be representative of the types of data generated in such studies.

| Compound/Derivative Type | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

| Halogenated Cinnoline Sulphonamides | Staphylococcus aureus | Data not specified | Escherichia coli | Data not specified | nih.gov |

| Bacillus subtilis | Data not specified | Pseudomonas aeruginosa | Data not specified | nih.gov | |

| Indolo[3,2-c]cinnolines | Various strains | Potent activity reported | Various strains | Less activity reported | nih.gov |

The antifungal properties of cinnoline derivatives have also been an area of active research. Studies on substituted cinnoline imidazole (B134444) derivatives have shown that compounds with chloro substitutions exhibit potent antifungal activity. rroij.com Similarly, certain halogenated cinnoline sulphonamide derivatives have demonstrated good activity against fungal strains such as Candida albicans and Aspergillus niger. nih.gov

Table 3: Representative Antifungal Activity of Cinnolinone and Related Derivatives Specific MIC data for 6-chlorocinnolin-4(1h)-one against fungal strains was not available in the reviewed literature. The table below is intended to be representative of the types of data generated in such studies.

| Compound/Derivative Type | Fungal Strain | MIC (µg/mL) | Reference |

| Chloro-substituted Cinnoline Imidazoles | Candida albicans | Data not specified | rroij.com |

| Aspergillus niger | Data not specified | rroij.com | |

| Halogenated Cinnoline Sulphonamides | Candida albicans | Data not specified | nih.gov |

| Aspergillus niger | Data not specified | nih.gov | |

| Indolo[3,2-c]cinnolines | Cryptococcus neoformans | Good activity reported | nih.gov |

The search for new drugs to combat tuberculosis, caused by Mycobacterium tuberculosis, is a global health priority. Cinnoline derivatives have been explored as potential antitubercular agents. The structural similarity of the cinnoline nucleus to quinoline (B57606), a core component of some antitubercular drugs, provides a rationale for this investigation.

Research into quinoline derivatives has identified compounds with potent activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. nih.govnih.gov While the potential for cinnoline derivatives in this therapeutic area is recognized, specific studies quantifying the antitubercular activity of 6-chlorocinnolin-4(1h)-one, such as its MIC against M. tuberculosis H37Rv, are not present in the reviewed scientific literature. Further research is necessary to determine the efficacy of this specific compound and its derivatives against this important pathogen.

Table 4: Representative Antitubercular Activity of Related Heterocyclic Derivatives Specific MIC data for 6-chlorocinnolin-4(1h)-one against Mycobacterium tuberculosis was not available in the reviewed literature. The table below includes data for related quinoline derivatives to illustrate the potential for this class of compounds.

| Compound | M. tuberculosis Strain | MIC (µM) | Reference |

| UH-NIP-16 (a quinoline-isonicotinic acid hydrazide hybrid) | H37Rv | 1.86 ± 0.21 | nih.gov |

| CDC1551 | 3.045 ± 0.813 | nih.gov | |

| 6-chloro derivative 6a (an arylated quinoline carboxylic acid) | H37Rv | MIC90 reported as highly inhibitory | nih.gov |

Investigation of Enzyme Inhibitory Activities

The cinnoline scaffold has emerged as a significant pharmacophore in the development of various enzyme inhibitors, demonstrating a broad spectrum of pharmacological activities. Derivatives of this bicyclic heterocycle have been extensively studied for their ability to interact with a variety of molecular targets, including key enzymes involved in the pathogenesis of numerous diseases.

Human Neutrophil Elastase (HNE) Inhibition by Cinnolinone Scaffolds

Compounds capable of inhibiting the proteolytic activity of human neutrophil elastase (HNE) are promising therapeutic agents for inflammatory diseases. A series of HNE inhibitors featuring a cinnoline scaffold has been synthesized and evaluated. While these compounds showed HNE inhibitory activity, their potency was found to be lower than previously reported N-benzoylindazoles. However, they exhibited enhanced stability in aqueous solutions. One of the most potent compounds from this series demonstrated a favorable balance between HNE inhibitory activity, with an IC50 value of 56 nM, and chemical stability.

Kinetic analysis of cinnoline derivatives has revealed that they act as reversible competitive inhibitors of HNE. mdpi.com This mechanism contrasts with that of N-benzoylindazole-based inhibitors, which have been shown to be pseudo-irreversible. The reversible nature of the inhibition by cinnolinone scaffolds suggests a different mode of interaction within the enzyme's active site, which may contribute to their distinct stability and potency profiles.

Molecular docking studies have provided insights into the interactions between cinnolinone derivatives and the HNE binding site. These studies identified two main types of HNE inhibitors based on the cinnoline scaffold. For molecules with a cinnolin-4(1H)-one structure, the inhibition mechanism involves a nucleophilic attack on the amido moiety by the hydroxyl group of the key catalytic residue, Ser195. A second class of inhibitors features an ester function at the C-4 position of the cinnoline ring, which serves as the primary point of attack for Ser195.

Table 1: HNE Inhibitory Activity of Selected Cinnolinone Derivatives

Phosphoinositide 3-Kinase (PI3K) Inhibition by Cinnoline Derivatives

The cinnoline pharmacophore has also been explored for its potential as an inhibitor of Phosphoinositide 3-Kinases (PI3Ks), which are critical enzymes in cellular signaling pathways. A series of cinnoline derivatives has been developed and evaluated for their enzymatic and cellular activities. The majority of these compounds exhibited inhibitory activities against PI3Ks in the nanomolar range. nih.govresearchgate.net For instance, one representative compound, A10, showed an IC50 value of 0.32 nM against the PI3Kα isoform and demonstrated significant subtype selectivity. researchgate.net Another compound, designated as 25, displayed not only potent PI3K inhibition but also micromolar inhibitory activity against several human tumor cell lines. nih.govresearchgate.net

Table 2: PI3K Inhibitory Activity of Selected Cinnoline Derivatives

Bruton's Tyrosine Kinase (BTK) Inhibition by Cinnoline Analogues

Cinnoline compounds have served as a starting point for the development of Bruton's Tyrosine Kinase (BTK) inhibitors. mdpi.com Through a structure-hopping strategy, a series of 4-amino-quinoline-3-carboxamide derivatives were designed as reversible BTK inhibitors. One of the most potent compounds in this series, compound 32, which links a quinoline core to an indazole scaffold, showed strong inhibitory effects on both wild-type BTK (IC50 = 5.3 nM) and the C481S mutated form (IC50 = 39 nM). mdpi.com This demonstrates the utility of the cinnoline framework in designing potent and selective kinase inhibitors.

Table 3: BTK Inhibitory Activity of a Cinnoline-Derived Analogue

Other Relevant Enzyme and Receptor Target Interactions

The versatility of the cinnoline scaffold allows its derivatives to interact with a wide array of other biological targets. Research has identified cinnoline-based compounds as inhibitors of several other enzymes and as modulators of various receptors. These targets include:

Protein Phosphotyrosine Phosphatase 1B (PTP1B) and T-cell PTP (TC-PTP) : Notably, 6-Chloro-3-(hydroxymethyl)cinnolin-4(1H)-one has been identified as a dual inhibitor of PTP1B and TC-PTP. nih.gov

Topoisomerases : Cinnoline derivatives have been found to have potent anticancer properties by inhibiting topoisomerases. researcher.life

Cyclooxygenase-2 (COX-2)

Phosphodiesterase (PDE) , including PDE10A.

Receptors : Cinnoline-based molecules have been shown to interact with GABAA, CSF-1R, and H3 receptors. zenodo.org

This broad range of molecular targets highlights the significant potential of cinnoline derivatives in medicinal chemistry for the development of novel therapeutic agents. nih.gov

Analgesic Activity Studies via In Vivo Models

The analgesic potential of novel cinnoline derivatives has been investigated using established in vivo models, such as the acetic acid-induced writhing test and the tail-immersion technique in mice. wisdomlib.orgimpactfactor.org These studies are crucial in the early stages of drug discovery to identify compounds with pain-relieving properties.

One study focused on the synthesis and biological evaluation of new cinnoline derivatives for their analgesic effects. wisdomlib.org The acetic acid-induced writhing test, a model of visceral pain, was employed to screen the synthesized compounds. In this model, a reduction in the number of writhes (abdominal constrictions) in treated mice compared to a control group indicates analgesic activity. Two compounds, designated as S1 and S5, demonstrated significant analgesic effects, with protection percentages of 51.94% and 65.14%, respectively. wisdomlib.org The activity of these compounds was found to be statistically significant when compared to the standard analgesic drug, Diclofenac sodium. wisdomlib.org The researchers suggested that the presence of electron-withdrawing groups, such as fluorine and chlorine, on the cinnoline scaffold might contribute to their analgesic properties. wisdomlib.org

Another research effort involved the synthesis of novel cinnoline fused Mannich bases and the evaluation of their in vivo analgesic activity using the tail-immersion method. impactfactor.org This technique is used to assess centrally mediated analgesia. The study reported that the analgesic activity of the tested compounds showed a time-dependent effect, with moderate activity observed at 30 minutes, which increased and peaked at 120 minutes before declining at 180 minutes. impactfactor.org Notably, compounds with larger secondary amine substitutions (compounds 3 and 4 in the study) exhibited higher analgesic activity compared to the other synthesized compounds and the standard drug, diclofenac. impactfactor.orgresearchgate.net

The following table summarizes the key findings from the analgesic activity studies of cinnolinone derivatives:

Table 1: Analgesic Activity of Cinnolinone Derivatives in In Vivo Models| Study Model | Compound(s) | Key Findings | Reference |

|---|---|---|---|

| Acetic acid-induced writhing test (mice) | S1 | 51.94% protection from writhing | wisdomlib.org |

| Acetic acid-induced writhing test (mice) | S5 | 65.14% protection from writhing | wisdomlib.org |

| Tail-immersion technique (mice) | Cinnoline fused Mannich bases (compounds 3 and 4) | Higher analgesic activity compared to diclofenac, with peak effect at 120 minutes. | impactfactor.org |

Antithrombotic and Antihypertensive Properties of Related Cinnolinones

The cinnoline scaffold has also been explored for its potential in treating cardiovascular disorders, specifically for its antithrombotic and antihypertensive effects. pnrjournal.comresearchgate.net While direct in vivo studies on 6-chlorocinnolin-4(1h)-one were not prominently found, the broader class of cinnoline derivatives has shown promise in these areas.

Cinnoline derivatives have been recognized for their potential antithrombotic activity. researchgate.net This is a critical area of research for the prevention and treatment of thrombotic diseases such as deep vein thrombosis and pulmonary embolism. The structural features of the cinnoline nucleus can be modified to design compounds that interfere with the coagulation cascade or platelet aggregation, key processes in thrombus formation.

In addition to their antithrombotic potential, certain cinnoline derivatives have been investigated for their antihypertensive properties. pnrjournal.com Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. The development of novel antihypertensive agents with different mechanisms of action is an ongoing effort in pharmaceutical research. A comprehensive review has highlighted the synthesis and biological evaluation of substituted benzo[H]cinnolinones as higher homologs of antihypertensive 5H-indeno[1,2-c]pyridazinones. pnrjournal.com This suggests that the cinnoline core can serve as a template for designing molecules that can effectively lower blood pressure. Cinnofuradione, a cinnoline derivative, is noted to inhibit smooth muscle cell contraction in the vasculature by blocking L- and T-type voltage-gated calcium channels, a mechanism that can lead to vasodilation and a reduction in blood pressure. ijper.org

Further research is warranted to fully elucidate the structure-activity relationships of cinnolinone derivatives and to identify specific compounds with potent and selective antithrombotic and antihypertensive activities for potential clinical development.

Structure Activity Relationship Sar Studies and Molecular Design in Cinnolinone Chemistry

Impact of Substituent Position and Electronic Nature on Biological Efficacy

The biological efficacy of cinnolinone derivatives is profoundly influenced by the nature and position of substituents on the core ring structure. SAR studies are instrumental in optimizing the therapeutic potential of these compounds by systematically modifying substituents to enhance potency and selectivity.

Role of Halogen Substituents (e.g., Chlorine at Position 6) on Biological Target Affinity

The introduction of halogen atoms, such as chlorine, into a molecule can significantly modulate its biological activity. nih.goveurochlor.org In the case of 6-chlorocinnolin-4(1H)-one, the chlorine atom at the 6-position plays a crucial role in its interaction with biological targets. Halogens can influence a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic profile. nih.gov

Effects of Electron-Donating and Electron-Withdrawing Groups on Activity

The electronic properties of substituents on the cinnolinone ring are a key determinant of biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the heterocyclic system, thereby affecting its reactivity and interaction with biological macromolecules. ucalgary.castudypug.com

Table 1: Impact of Substituent Electronic Nature on Biological Activity

| Substituent Type | General Effect on Ring | Potential Impact on Biological Activity |

| Electron-Donating Groups (EDGs) | Increase electron density | Can enhance nucleophilicity and may be favorable for certain target interactions. researchgate.net |

| Electron-Withdrawing Groups (EWGs) | Decrease electron density | Can increase electrophilicity and influence pKa, potentially enhancing target binding and cellular uptake. nih.gov |

Conformational Analysis and Pharmacophore Elucidation of Cinnolinone Derivatives

Understanding the three-dimensional structure and conformational flexibility of cinnolinone derivatives is essential for rational drug design. slideshare.net Conformational analysis aims to identify the low-energy conformations that a molecule is likely to adopt, as this often corresponds to the bioactive conformation when bound to its target. csmres.co.uk

For molecules like 6-chlorocinnolin-4(1H)-one, computational methods are employed to explore the conformational space. ethz.ch The identification of the bioactive conformation is a primary goal in drug design, as it allows for the development of a pharmacophore model. csmres.co.uk A pharmacophore represents the essential spatial arrangement of functional groups required for biological activity. The elucidation of a pharmacophore for a series of cinnolinone derivatives can guide the design of new, more potent, and selective analogs. slideshare.net For instance, the conformational properties of cyclic peptides have been shown to strongly affect their potency and cell permeability. nih.gov

Ligand-Target Interaction Profiling and Specificity Studies

Detailed knowledge of the interactions between a ligand and its biological target is fundamental to understanding its mechanism of action and for designing more specific drugs. uni-leipzig.de Ligand-target interaction profiling involves identifying the key amino acid residues and the types of non-covalent interactions that govern binding. mdpi.com

For 6-chlorocinnolin-4(1H)-one, interactions with its target protein could involve hydrogen bonds, hydrophobic interactions, and halogen bonds. The nitrogen atoms in the cinnolinone ring can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. nih.gov The chlorine atom at position 6 can form specific halogen bonds, contributing to binding affinity and specificity. mdpi.com Computational techniques like molecular docking and molecular dynamics simulations can provide valuable insights into these interactions. mdpi.com Machine learning models based on ligand-residue interaction profiles have shown significant promise in improving the prediction of binding affinity. nsf.gov

Comparative Analysis of Bioactivity Across Structurally Related Heterocyclic Systems (e.g., Quinazolinones, Quinolinones)

Cinnolinones belong to a larger class of bicyclic heteroaromatic compounds that includes quinazolinones and quinolinones. researchgate.net Comparing the biological activities of these structurally related systems can provide valuable insights into the role of the heterocyclic core in determining biological function. nih.gov

Computational Chemistry and in Silico Approaches in 6 Chlorocinnolin 4 1h One Research

Molecular Docking Studies for Ligand-Protein Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. galaxyproject.orgvolkamerlab.org This method is widely used to predict the binding mode of a small molecule ligand to the active site of a protein. galaxyproject.orgvolkamerlab.org The process involves sampling possible conformations of the ligand within the binding site and scoring these poses based on their interaction energies. volkamerlab.org

In the study of 6-chlorocinnolin-4(1H)-one and its analogs, molecular docking is instrumental in identifying potential protein targets and elucidating the key interactions that govern binding affinity. For instance, docking studies can reveal hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the cinnolinone scaffold and the amino acid residues of a target protein. This information is critical for understanding the mechanism of action and for designing new derivatives with improved potency and selectivity. The goal is to find the optimal binding between the ligand and the protein, which may interfere with the protein's function and elicit a therapeutic effect. galaxyproject.org

The general workflow for molecular docking includes:

Preparation of the protein and ligand structures, which may involve protonation and conversion to specific file formats. volkamerlab.org

Defining a binding site or "docking box" within the protein. galaxyproject.org

Conformational sampling of the ligand within the defined site. volkamerlab.org

Scoring and ranking of the generated docking poses to identify the most favorable binding modes. volkamerlab.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov These models are valuable for predicting the activity of untested compounds, thereby prioritizing synthesis and biological testing efforts. slideshare.net

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D shape and electrostatic properties. slideshare.netnih.gov The methodology involves several key steps:

Alignment: A set of molecules with known activities are aligned based on a common substructure or pharmacophore. slideshare.net

Grid Calculation: The aligned molecules are placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated at each grid point using a probe atom. mdpi.comuniroma1.it

PLS Analysis: Partial Least Squares (PLS) analysis is then used to derive a correlation between the calculated field values and the biological activities. slideshare.netuniroma1.it

Contour Maps: The results are visualized as 3D contour maps, which indicate regions where modifications to the steric and electrostatic fields would likely increase or decrease biological activity. slideshare.netmdpi.com

For 6-chlorocinnolin-4(1H)-one derivatives, CoMFA can provide valuable insights into the structural requirements for optimal activity. For example, a CoMFA model might indicate that bulky substituents are favored in one region of the molecule, while electronegative groups are preferred in another.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that is similar to CoMFA but uses a Gaussian-type distance dependence for calculating similarity indices. nih.govmdpi.com This avoids some of the singularities and arbitrary cutoffs present in CoMFA fields. nih.gov CoMSIA evaluates five physicochemical properties: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields. mdpi.com

The advantages of CoMSIA include the generation of smoother and more easily interpretable contour maps that highlight regions within the ligand itself that are important for activity. nih.gov In the context of 6-chlorocinnolin-4(1H)-one research, CoMSIA models can offer a more detailed understanding of the non-bonding interactions driving ligand-receptor binding, guiding the design of analogs with enhanced properties. ddg-pharmfac.net

| 3D-QSAR Method | Key Features | Output | Application in Cinnolinone Research |

| CoMFA | Uses steric and electrostatic fields; requires molecular alignment. slideshare.netuniroma1.it | 3D contour maps showing favorable/unfavorable regions for steric and electrostatic properties. slideshare.netmdpi.com | Identifies key spatial and electronic requirements for activity. |

| CoMSIA | Evaluates steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields using a Gaussian function. mdpi.comnih.gov | Smoother, more interpretable contour maps indicating important physicochemical properties within the ligand. nih.gov | Provides detailed insights into non-bonding interactions to guide analog design. |

In Silico Screening and Virtual Library Design for Novel Cinnolinone Analogues

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov

Virtual library design involves the creation of a focused collection of virtual compounds that are tailored to interact with a specific target. sygnaturediscovery.com For 6-chlorocinnolin-4(1H)-one, this would involve designing a library of analogues with diverse substitutions on the cinnolinone core. These libraries can then be screened in silico using methods like molecular docking or pharmacophore modeling to prioritize candidates for synthesis. sygnaturediscovery.com The process often involves filtering compounds based on desired physicochemical properties to ensure drug-likeness. sygnaturediscovery.com

Theoretical Studies on Tautomerism and Conformational Preferences of the Cinnolinone Core

The 6-chlorocinnolin-4(1H)-one core can exist in different tautomeric forms and adopt various conformations. Tautomers are isomers of a compound that readily interconvert, often through the migration of a proton. googleapis.com Theoretical studies, typically employing quantum chemical methods like Density Functional Theory (DFT), are crucial for understanding the relative stabilities of these different forms. researchgate.netmdpi.com

These calculations can predict the most stable tautomer and conformation in different environments (e.g., in the gas phase or in a solvent). mdpi.com Understanding the preferred tautomeric and conformational states is vital because the biological activity of a molecule is highly dependent on its three-dimensional structure. For instance, only one tautomer may be able to bind effectively to a target protein. These theoretical insights can guide the interpretation of experimental data and inform the design of analogues with specific, desired geometries. nih.gov

| Computational Method | Application in Cinnolinone Research | Insights Gained |

| Molecular Docking | Predicting the binding mode of cinnolinone analogs to protein targets. galaxyproject.org | Identification of key protein-ligand interactions. schrodinger.com |

| QSAR (CoMFA/CoMSIA) | Correlating structural features with biological activity. mdpi.comresearchgate.net | Understanding structure-activity relationships and guiding lead optimization. nih.gov |

| In Silico Screening | Searching virtual compound libraries for potential hits. nih.gov | Rapid identification of novel and diverse cinnolinone-based scaffolds. grafiati.com |

| Quantum Chemistry (DFT) | Investigating tautomerism and conformational preferences. researchgate.netresearchgate.net | Determining the most stable and likely bioactive forms of the cinnolinone core. mdpi.com |

Future Perspectives and Research Directions for 6 Chlorocinnolin 4 1h One Analogues

Development of Novel 6-chlorocinnolin-4(1H)-one Derivatives with Enhanced Potency and Selectivity

The development of new 6-chlorocinnolin-4(1H)-one derivatives is centered on improving their potency and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications of the core structure influence biological activity.

The presence of a chlorine atom at the 6-position of the cinnoline (B1195905) ring has been shown to be a key determinant of activity. For instance, studies on related heterocyclic compounds, such as 1-phenylbenzazepines, have indicated that a 6-chloro substituent can significantly enhance affinity for biological targets. mdpi.com This suggests that the 6-chloro group on the cinnolin-4(1H)-one scaffold is a critical feature to retain while exploring other structural modifications.

Future research will likely focus on the strategic introduction of various substituents at other positions of the cinnoline ring to fine-tune the pharmacological profile. For example, in a study of cinnoline analogues as Bruton's tyrosine kinase (BTK) inhibitors, it was found that bulky substitutions at the R1 and R3 positions were preferred for enhanced inhibitory activity. ucd.ie The introduction of hydrophilic and negatively charged groups at the R1 position was also identified as important for improving the potency of these inhibitors. ucd.ie

The following table summarizes key SAR findings for cinnoline derivatives that could guide the future design of 6-chlorocinnolin-4(1H)-one analogues:

| Position of Substitution | Favorable Substituents/Properties | Potential Impact |

| R1 | Bulky, hydrophilic, and negatively charged groups | Enhanced inhibitory activity |

| R3 | Bulky groups | Increased potency |

By systematically exploring these and other substitution patterns, medicinal chemists can aim to develop 6-chlorocinnolin-4(1H)-one derivatives with not only heightened potency but also exquisite selectivity for their intended targets, thereby minimizing off-target effects.

Exploration of New Biological Targets and Therapeutic Applications for Cinnolinone Scaffolds

The cinnolinone scaffold has already demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.com However, the full therapeutic potential of this versatile core remains to be unlocked. Future research will undoubtedly focus on identifying and validating novel biological targets for cinnolinone derivatives, opening up new avenues for the treatment of a wider range of diseases.

Recent studies have pointed towards several exciting new targets for the broader class of cinnoline derivatives. These include:

Bruton's Tyrosine Kinase (BTK): Cinnoline analogues have been investigated as inhibitors of BTK, a key enzyme in B-cell signaling pathways. ucd.ie This makes them promising candidates for the treatment of B-cell malignancies such as mantle cell lymphoma and chronic lymphocytic leukemia. ucd.ie

Leucine-Rich Repeat Kinase 2 (LRRK2): Some 4-aminocinnoline-3-carboxamide (B1596795) derivatives have shown potent activity against both wild-type and mutant LRRK2 kinase. mdpi.com As LRRK2 is implicated in Parkinson's disease, these compounds represent a potential therapeutic strategy for this neurodegenerative disorder. mdpi.com

DNA Gyrase B: Molecular docking studies have identified pyridothieno[3,2-c]cinnoline derivatives as potential inhibitors of DNA gyrase B, a crucial bacterial enzyme. nih.gov This suggests that cinnolinone-based compounds could be developed as novel antibacterial agents. nih.gov

Tubulin Polymerization: Certain novel cinnoline derivatives have been identified as potential inhibitors of tubulin polymerization through molecular docking studies. nih.govmdpi.com This mode of action is a hallmark of many successful anticancer drugs, indicating a promising avenue for the development of new antineoplastic agents based on the cinnolinone scaffold. mdpi.com

The following table provides a summary of emerging biological targets for cinnolinone scaffolds and their potential therapeutic applications:

| Biological Target | Potential Therapeutic Application |

| Bruton's Tyrosine Kinase (BTK) | B-cell malignancies |

| Leucine-Rich Repeat Kinase 2 (LRRK2) | Parkinson's disease |

| DNA Gyrase B | Bacterial infections |

| Tubulin | Cancer |

The exploration of these and other novel targets will be a key driver of future research into the therapeutic applications of 6-chlorocinnolin-4(1H)-one and its analogues.

Advancement in Synthetic Methodologies for Efficient Cinnolinone Synthesis

The efficient and versatile synthesis of the cinnolinone core is paramount to the exploration of its therapeutic potential. While classical synthetic routes exist, modern methodologies are continually being developed to improve yields, reduce reaction times, and allow for greater structural diversity in the resulting compounds.

One promising approach is the use of microwave-assisted synthesis . This technique has been successfully employed for the one-pot synthesis of novel cinnoline derivatives. nih.gov Microwave irradiation can significantly accelerate reaction rates and improve yields, making it an attractive method for the rapid generation of libraries of cinnolinone analogues for biological screening. nih.govunina.it

Another area of advancement is the application of flow chemistry . A continuous-flow hydrogenation process has been developed for the conversion of cinnolines into their 1,4-dihydrocinnoline (B8695256) counterparts with high yields and purities, and with very short residence times. ucd.ieresearchgate.net This technology offers advantages in terms of scalability, safety, and process control, making it well-suited for the large-scale production of cinnolinone-based drug candidates. nih.gov

Furthermore, transition-metal-catalyzed reactions are playing an increasingly important role in the synthesis of heterocyclic compounds. mdpi.comnih.govrsc.org Methodologies such as catalytic C-H functionalization and annulation reactions are being explored for the construction of the cinnoline nucleus. researchgate.net These methods offer novel and efficient pathways to functionalized cinnolinones that may not be accessible through traditional synthetic routes.

Future research in this area will likely focus on the development of even more efficient, sustainable, and versatile synthetic methods for the construction of the 6-chlorocinnolin-4(1H)-one scaffold, enabling the synthesis of a wider range of analogues for biological evaluation.

Synergistic Integration of Computational and Experimental Studies for Rational Drug Design and Optimization

The integration of computational and experimental approaches has become an indispensable tool in modern drug discovery, enabling a more rational and efficient design and optimization process. nih.gov This synergy is particularly valuable in the development of 6-chlorocinnolin-4(1H)-one analogues.

Molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies have been successfully applied to understand the binding modes of cinnoline-based inhibitors and to guide the design of new analogues with improved potency. ucd.ie For example, a 3D-QSAR study on cinnoline analogues as BTK inhibitors provided contour maps that highlighted the structural features important for inhibitory activity, such as the preference for bulky substituents at certain positions. ucd.ie

Pharmacophore modeling and virtual screening are other powerful in silico techniques that can accelerate the discovery of novel cinnolinone-based compounds. unina.itnih.govdovepress.comlongdom.orgamazonaws.com By generating a pharmacophore model based on the key structural features required for binding to a specific target, large compound libraries can be virtually screened to identify potential hits for further experimental evaluation. unina.itnih.govdovepress.comlongdom.orgamazonaws.com This approach significantly reduces the time and resources required for lead identification. nih.gov

The following table illustrates the key computational techniques and their applications in the rational design of cinnolinone derivatives:

| Computational Technique | Application |

| Molecular Docking | Predicting binding modes and affinities of ligands to their target proteins. ucd.ienih.govmdpi.com |

| 3D-QSAR | Establishing a quantitative relationship between the 3D structure of molecules and their biological activity. ucd.ie |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. unina.itnih.govdovepress.comlongdom.orgamazonaws.com |

| Virtual Screening | Computationally screening large libraries of compounds to identify potential hits. unina.itnih.govdovepress.comlongdom.orgamazonaws.com |

The iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful paradigm for the optimization of lead compounds. nih.govlongdom.orgresearchgate.net By leveraging the predictive power of computational models, researchers can prioritize the synthesis of the most promising 6-chlorocinnolin-4(1H)-one analogues, thereby accelerating the path towards the development of new and effective therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.